molecular formula C20H32N4O3S B4522861 N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide

N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide

Cat. No.: B4522861
M. Wt: 408.6 g/mol
InChI Key: LVBRBQNUTLEDMA-UHFFFAOYSA-N
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Description

N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide is a useful research compound. Its molecular formula is C20H32N4O3S and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.21951207 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Compounds related to N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide have been explored for their antibacterial properties. For instance, a study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds demonstrated moderate inhibitory effects against various bacterial strains, including Salmonella typhi and Escherichia coli. Similarly, Wu Qi (2014) reported the synthesis of piperazine derivatives with antibacterial activities.

Antitumor Activities

Certain derivatives of this compound have shown potential in antitumor activities. Qi Hao-fei (2011) synthesized novel isoxazole compounds with notable anti-tumor activities. Additionally, Boddu et al. (2018) found that N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides exhibited significant in vitro anticancer activity against various human cancer cell lines.

Potential in Treating Neurological Disorders

Research by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which displayed anti-acetylcholinesterase activity, suggesting potential applications in treating neurological disorders like dementia.

Pharmacological Applications

GSK962040, a derivative of this compound, is a small molecule motilin receptor agonist with potential pharmacological applications, as noted in a study by Westaway et al. (2009).

Enzyme Inhibitory Activities

N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for enzyme inhibitory activities, including acetylcholinesterase and lipoxygenase enzymes, as reported by Khalid et al. (2014).

Miscellaneous Applications

A study by Khan et al. (2019) synthesized derivatives of this compound and explored their antibacterial, antifungal, anthelmintic activities, and potential use in latent fingerprint analysis.

Properties

IUPAC Name

N-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3S/c1-16-4-5-18(21-20(25)14-17-6-8-22(2)9-7-17)15-19(16)28(26,27)24-12-10-23(3)11-13-24/h4-5,15,17H,6-14H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBRBQNUTLEDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CCN(CC2)C)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide
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N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide
Reactant of Route 3
N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide
Reactant of Route 4
N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide
Reactant of Route 6
N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide

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